molecular formula C7H3BrF3NO B1412081 3-Bromo-6-(trifluoromethyl)picolinaldehyde CAS No. 1227573-28-5

3-Bromo-6-(trifluoromethyl)picolinaldehyde

Cat. No. B1412081
M. Wt: 254 g/mol
InChI Key: XKIONEGPNSCOEG-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)picolinaldehyde is a chemical compound that has gained significant attention in scientific research. This compound is widely used in organic synthesis and has been found to have various applications in the field of medicinal chemistry.

Scientific Research Applications

Chiral CNN Pincer Palladium(II) Complexes

3-Bromo-6-(trifluoromethyl)picolinaldehyde has been utilized in the synthesis of chiral 2-aryl-6-(oxazolinyl)pyridine ligands. These ligands, derived from 6-bromo-2-picolinaldehyde, have been reacted with PdCl2 to form CNN pincer Pd(II) complexes. These complexes have applications in asymmetric allylation of isatins and Suzuki–Miyaura coupling reactions, demonstrating significant potential in asymmetric synthesis (Wang et al., 2014).

CNN Pincer Palladium(II) and Ruthenium(II) Complexes

Similarly, N-substituted-2-aminomethyl-6-phenylpyridines prepared from 6-bromo-2-picolinaldehyde have been used to synthesize CNN pincer Pd(II) and Ru(II) complexes. These complexes exhibit catalytic properties, particularly in the allylation of aldehydes and transfer hydrogenation of ketones (Wang et al., 2011).

Heterocyclic Ring Tautomers

The interaction of picolinaldehyde with bromohydrins, including 3-bromo-propanol, leads to the formation of novel heterocyclic ring tautomers. These compounds have potential applications in the study of chemical reaction mechanisms and the design of new heterocyclic compounds (Dewhurst & Jones, 1978).

Spectrophotometric Reagent for Cobalt Determination

Picolinaldehyde derivatives have been used as spectrophotometric reagents for the selective determination of cobalt, demonstrating their utility in analytical chemistry (Ariza, Pavón, & Pino, 1976).

Synthesis of Tetra-Nuclear Macrocyclic Zn(II) Complex

3-Bromo-2-hydroxybenzaldehyde-pyridine-2-carbohydrazone, derived from 3-bromo-6-(trifluoromethyl)picolinaldehyde, has been used in synthesizing a tetra-nuclear macrocyclic Zn(II) complex. This complex is effective in the catalytic oxidation of benzyl alcohol, highlighting its potential in catalysis (Wang et al., 2021).

Amino Acid Dynamic Kinetic Resolution

Metal complexes of picolinaldehyde are identified as catalysts for the racemization of amino acids. They demonstrate activity toward various amino acid esters and have applications in chemoenzymatic dynamic kinetic resolutions, showcasing their versatility in organic synthesis (Felten, Zhu, & Aron, 2010).

properties

IUPAC Name

3-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIONEGPNSCOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(trifluoromethyl)picolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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